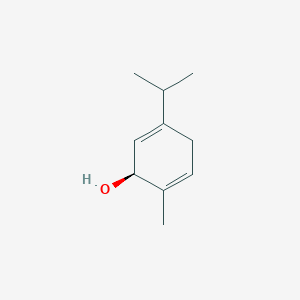

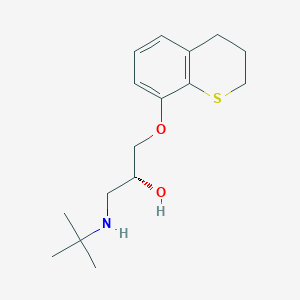

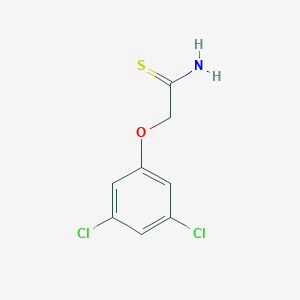

![molecular formula C16H15N3O2 B053061 2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid CAS No. 124340-96-1](/img/structure/B53061.png)

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid” is a type of benzimidazole derivative . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest for researchers. A study on the synthesis and characterization of a similar compound, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, was conducted using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various methods. For instance, the structure of the synthesized compound in the aforementioned study was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .Chemical Reactions Analysis

Benzimidazole derivatives are known for their diverse biological and clinical applications. They are generally synthesized by diazotization reaction using a primary aromatic amine containing one or more nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid” can be computed using various methods. For instance, the molecular weight of the compound is 281.31 g/mol .Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, such as the compound , have been extensively studied for their potential as anticancer agents . The presence of certain groups on the benzimidazole scaffold, such as a methyl group at the 5(6)-position, can significantly influence anticancer activity .

Antifungal and Antibacterial Agents

Benzimidazole compounds have shown a wide range of therapeutic applications, including antifungal and antibacterial activities . The ability of these compounds to interact easily with biopolymers in the human body makes them particularly effective in these roles .

Antiviral and Anti-HIV Agents

Research has also highlighted the potential of benzimidazole derivatives as antiviral and anti-HIV agents . Their structural similarity to naturally occurring nucleotides allows them to inhibit viral replication effectively .

Anthelmintic Agents

Benzimidazole compounds have been used as anthelmintic agents, which are drugs that expel parasitic worms (helminths) and other internal parasites from the body by either stunning or killing them .

Antihypertensive Agents

Some benzimidazole derivatives have shown potential as antihypertensive agents . They can help lower blood pressure and are beneficial in treating hypertension .

Anti-Inflammatory and Analgesic Agents

Benzimidazole compounds have demonstrated anti-inflammatory and analgesic properties . They can help reduce inflammation and relieve pain .

Solvatochromic and Photochemical Applications

Compounds derived from reactions involving 4-(dimethylamino) benzaldehyde, such as the compound , have shown potential in solvatochromic and photochemical applications. They can be used in developing probes and understanding micelle dynamics.

Assay of Apotryptophanase and Tryptophanase

4-(Dimethylamino)cinnamaldehyde, a related compound, has been used in the assay of apotryptophanase and tryptophanase . It has also been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .

Safety and Hazards

The safety data sheet for a similar compound, 4-(dimethylamino)phenylazo)benzoic acid, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid ingestion and inhalation, avoid dust formation, and to keep containers tightly closed in a dry, cool, and well-ventilated place .

Mechanism of Action

Target of Action

The compound, also known as 2-[4-(Dimethylamino)phenyl]-1H-1,3-benzodiazole-7-carboxylic acid, primarily targets the FMN-dependent NADH-azoreductase 1 . This enzyme is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its target likely results in changes to the enzyme’s activity, potentially inhibiting its function .

Result of Action

Given its target, it is plausible that the compound could inhibit the activity of fmn-dependent nadh-azoreductase 1, potentially affecting the growth and survival of pseudomonas aeruginosa .

properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-19(2)11-8-6-10(7-9-11)15-17-13-5-3-4-12(16(20)21)14(13)18-15/h3-9H,1-2H3,(H,17,18)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENBPQWURKTNBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443837 |

Source

|

| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

CAS RN |

124340-96-1 |

Source

|

| Record name | 2-[4-(Dimethylamino)phenyl]-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

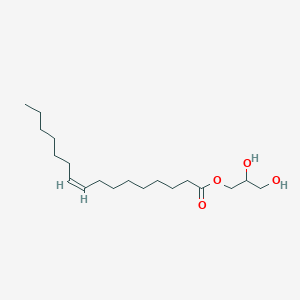

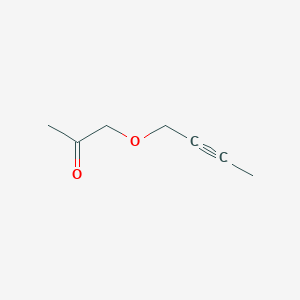

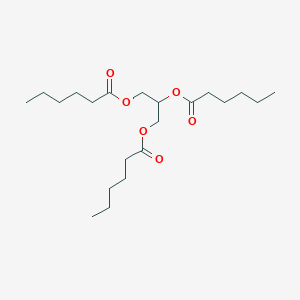

![1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-(4-sulfobutyl)-, inner salt](/img/structure/B52984.png)

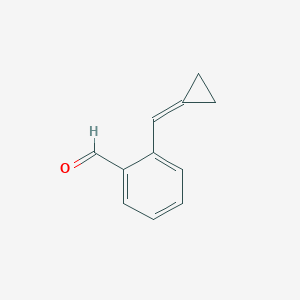

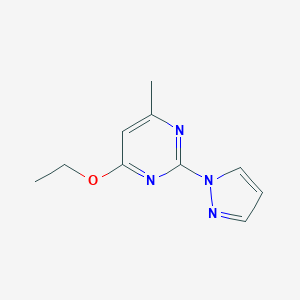

![2-[(3,5,6-Trimethylpyrazin-2-yl)oxy]ethan-1-ol](/img/structure/B52985.png)